N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide
Description
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone modified with a 2-thioxo-1,2-dihydroquinazolin-4-yl group and a 3-isopropoxypropyl substituent. The isopropoxypropyl chain may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Properties
CAS No. |
689266-18-0 |
|---|---|
Molecular Formula |
C20H30N4O2S |
Molecular Weight |
390.55 |
IUPAC Name |
N-(3-propan-2-yloxypropyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C20H30N4O2S/c1-15(2)26-14-8-13-21-18(25)11-4-3-7-12-22-19-16-9-5-6-10-17(16)23-20(27)24-19/h5-6,9-10,15H,3-4,7-8,11-14H2,1-2H3,(H,21,25)(H2,22,23,24,27) |
InChI Key |
QITBGRLWVKFDBM-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide is a synthetic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure combining a quinazolinone core with a thioxo group and an isopropoxypropyl side chain. The synthesis typically involves the reaction of anthranilic acid derivatives with isothiocyanates under specific conditions to yield the desired thioxoquinazolinone framework .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Recent studies have evaluated the antioxidant capacity of related quinazolinone derivatives using the DPPH assay. Notably, compounds sharing structural similarities with this compound demonstrated significant radical scavenging activities. For instance, compounds with IC50 values lower than 0.245 mM were found to be more potent than butylated hydroxy toluene (BHT), a standard antioxidant .
Table 1: Antioxidant Activity of Quinazolinone Derivatives
| Compound | IC50 (mM) |
|---|---|
| 3a | 0.191 ± 0.011 |
| 3g | 0.165 ± 0.005 |
| 5a | 0.172 ± 0.004 |
| BHT | 0.245 ± 0.027 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies against different cancer cell lines, including MCF-7 and HCT-116. The quinazolinone derivatives exhibited notable cytotoxicity, with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| 5a | MCF-7 | 71.17 | 14.70 |
| 5b | HCT-116 | 59.26 | 37.84 |
Research indicates that the mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds similar to this compound have shown the ability to inhibit key enzymes involved in cancer progression and metabolic pathways related to oxidative stress.
- Quorum Sensing Inhibition : Some studies suggest that derivatives can interfere with bacterial quorum sensing, potentially leading to antibacterial effects alongside anticancer properties .
- Iron Deficiency Induction : Mechanistic studies revealed that certain related compounds induce iron deficiency signals in pathogens like Pseudomonas aeruginosa, suggesting a dual role in both antimicrobial and anticancer activities .
Case Studies
Recent research has highlighted specific case studies where quinazolinone derivatives were tested against various cancer types:
- A study on the effects of quinazolinone derivatives on breast cancer cells indicated that they could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
- Another investigation focused on colorectal cancer cells demonstrated that these compounds could inhibit tumor growth in vivo, showcasing their potential as therapeutic agents.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving 2-thioxo-1,2-dihydroquinazolin-4-one derivatives. The synthesis typically begins with the reaction of isatoic anhydride or anthranilic acid with isothiocyanates, leading to the formation of the quinazoline core. The introduction of the isopropoxypropyl group enhances solubility and bioavailability, making it suitable for various biological assays .
Antioxidant Properties
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide has demonstrated significant antioxidant activity. Studies indicate that compounds containing the thioxoquinazoline moiety exhibit enhanced radical scavenging capabilities, contributing to their potential in mitigating oxidative stress-related diseases .
Anticancer Effects
Recent research highlights the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cancer growth and metastasis .
Enzyme Inhibition
The compound exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit AChE suggests potential therapeutic applications in enhancing cognitive function by increasing acetylcholine levels in the brain .
Neuroprotective Agents
Given its AChE inhibitory activity, this compound may serve as a lead compound for developing neuroprotective agents aimed at treating Alzheimer's disease and other cognitive disorders .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The incorporation of the thioxoquinazoline structure enhances its interaction with microbial targets, potentially leading to new antimicrobial therapies .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Feasibility : The hexanamide backbone and maleimide coupling in (Se)NBD-Mal synthesis suggest that the target compound could be synthesized via similar amide-bond-forming reactions.
- Data Limitations: No experimental data on the target compound’s solubility, stability, or bioactivity were found in the provided evidence. Comparisons remain theoretical, relying on structural analogs .
Q & A
Q. How can computational and experimental data be integrated to refine mechanistic hypotheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
